molecular formula C28H26N4O4 B4838363 1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4838363
M. Wt: 482.5 g/mol
InChI Key: KNMXFYBEVHIART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves several steps. The synthetic route typically starts with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the methoxyphenyl, dimethyl, and oxazolyl groups through various organic reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazolyl group can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar compounds to 1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE include:

Properties

IUPAC Name

1-(2-methoxyphenyl)-5,7-dimethyl-3-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-16-10-12-20(13-11-16)26-30-21(19(4)36-26)15-31-27(33)24-17(2)14-18(3)29-25(24)32(28(31)34)22-8-6-7-9-23(22)35-5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMXFYBEVHIART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(N=C(C=C4C)C)N(C3=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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